![molecular formula C16H12Se B12528719 [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene CAS No. 664985-29-9](/img/structure/B12528719.png)
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a selanyl group and a phenylbutenynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene typically involves the reaction of 4-phenylbut-1-en-3-yn-1-yl halides with selenol compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the selanyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The phenylbutenynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild conditions.
Major Products
The major products formed from these reactions include selenoxide, selenone, selenide, and substituted phenylbutenynyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The selanyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
[(4-Phenylbut-1-en-3-yn-1-yl)thio]benzene: Similar structure but with a thio group instead of a selanyl group.
[(4-Phenylbut-1-en-3-yn-1-yl)oxy]benzene: Similar structure but with an oxy group instead of a selanyl group.
The uniqueness of this compound lies in the presence of the selanyl group, which imparts distinct chemical and biological properties compared to its thio and oxy analogs.
Properties
CAS No. |
664985-29-9 |
|---|---|
Molecular Formula |
C16H12Se |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
4-phenylbut-1-en-3-ynylselanylbenzene |
InChI |
InChI=1S/C16H12Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,8-10,12-14H |
InChI Key |
OQYBOPDEJZFNAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


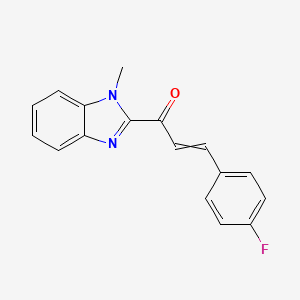
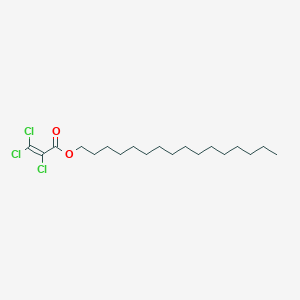
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
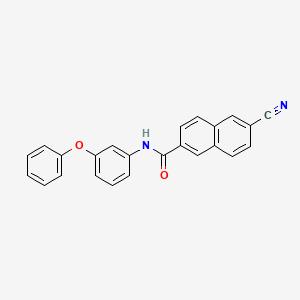
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
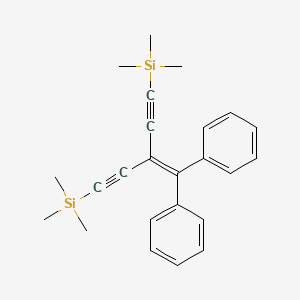
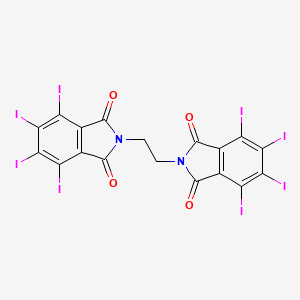

![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
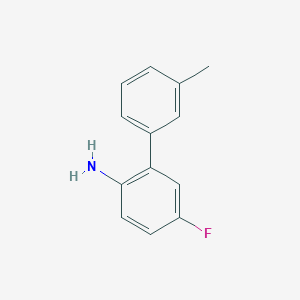
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
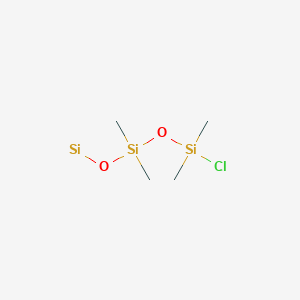
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
